

# Finasteride-d9 chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Finasteride-d9 |           |
| Cat. No.:            | B016873        | Get Quote |

# Finasteride-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of **Finasteride-d9**, an isotopically labeled version of Finasteride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

## **Chemical Properties**

**Finasteride-d9** is a deuterated analog of Finasteride, a potent inhibitor of  $5\alpha$ -reductase, the enzyme responsible for converting testosterone to the more potent androgen,  $5\alpha$ -dihydrotestosterone.[1] The incorporation of nine deuterium atoms into the tert-butyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Finasteride in biological samples.[2]

The key chemical and physical properties of **Finasteride-d9** are summarized in the table below.



| Property          | Value                                                                                                    | References |
|-------------------|----------------------------------------------------------------------------------------------------------|------------|
| Chemical Name     | N-(1,1-Dimethylethyl-d9)-3-<br>oxo-4-aza-5α-androst-1-ene-<br>17β-carboxamide                            | [3]        |
| Synonyms          | MK-906-d9, Proscar-d9,<br>Prostide-d9                                                                    | [3][4]     |
| CAS Number        | 1131342-85-2                                                                                             | [3][4]     |
| Molecular Formula | C23H27D9N2O2                                                                                             | [3][5]     |
| Molecular Weight  | 381.60 g/mol                                                                                             | [3][5]     |
| Isotopic Purity   | ≥99% deuterated forms (d <sub>1</sub> -d <sub>9</sub> )                                                  | [2]        |
| Appearance        | White to off-white crystalline powder                                                                    | [6]        |
| Melting Point     | ~253 °C (for non-deuterated Finasteride)                                                                 | [6]        |
| Solubility        | Soluble in chloroform, dimethyl sulfoxide (DMSO), ethanol, and methanol. Very slightly soluble in water. | [6][7]     |
| Storage           | Store at room temperature.                                                                               | [6]        |

## Synthesis of Finasteride-d9

The synthesis of **Finasteride-d9** involves the coupling of a suitable steroid precursor with a deuterated tert-butylamine. A plausible synthetic route, adapted from established methods for the synthesis of Finasteride, is outlined below. The key step is the amidation of the  $17\beta$ -carboxylic acid derivative of the 4-aza-5 $\alpha$ -androst-1-ene-3-one steroid core with tert-butylamine-d9.

## **Proposed Synthetic Pathway**





Click to download full resolution via product page

Caption: Proposed synthesis of Finasteride-d9.

## **Experimental Protocol: Synthesis of Finasteride-d9**

This protocol is a proposed method based on analogous syntheses of Finasteride.

Step 1: Activation of the Carboxylic Acid

- To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.

Step 2: Amidation with tert-Butylamine-d9



- Dissolve the crude acid chloride intermediate in a fresh portion of aprotic solvent.
- Cool the solution to 0 °C and add a solution of tert-butylamine-d9 in the same solvent dropwise.
- Allow the reaction to proceed at room temperature for 12-24 hours.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Finasteride-d9.

# Experimental Protocols for Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling of **Finasteride-d9**.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of Finasteride-d9 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - For <sup>1</sup>H NMR, the characteristic signals for the tert-butyl protons will be absent.
  - For <sup>13</sup>C NMR, the signal corresponding to the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium, and the signals for the methyl carbons will be significantly broadened and reduced in intensity. A known <sup>13</sup>C NMR spectrum of d9-



Finasteride in CDCI<sub>3</sub> shows characteristic peaks at  $\delta$ =C-20: 172.29, C-3: 167.09, C-1: 151.71, and C-2: 122.30 ppm.[8]

Data Analysis: Compare the obtained spectra with known spectra of Finasteride and
 Finasteride-d9 to confirm the structure and the successful incorporation of deuterium.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the purity of **Finasteride-d9** and to use it as an internal standard for the quantification of Finasteride.

#### Methodology:

- Sample Preparation: Prepare a stock solution of **Finasteride-d9** in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of working solutions by serial dilution.
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
- Chromatographic Conditions (Example):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 μm).
  - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometric Conditions (Example):
  - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  - Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For Finasteride-d9, a possible transition is m/z 381.6 → [product ion]. For non-deuterated Finasteride, the transition is m/z 373.3 → [product ion].[2]



• Data Analysis: Analyze the data using appropriate software to determine the retention time, peak area, and mass-to-charge ratio, confirming the identity and purity of the compound.

## **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the analysis of **Finasteride-d9**.



Click to download full resolution via product page

Caption: General experimental workflow for **Finasteride-d9**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5652365A Process for the production of finasteride Google Patents [patents.google.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. EP0655458B1 New method of preparation of finasteride Google Patents [patents.google.com]
- 6. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]
- 7. Finasteride-d9 | CAS 1131342-85-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Finasteride-d9 chemical properties and synthesis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016873#finasteride-d9-chemical-properties-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com